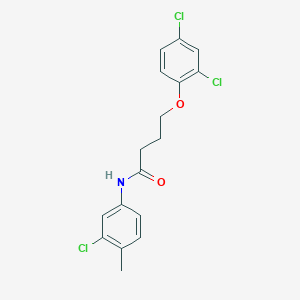
N-(3-chloro-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
説明
N-(3-chloro-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as “Dicamba,” is a broad-spectrum herbicide that has been used extensively in agriculture for weed control. Dicamba is a synthetic auxin, and its mode of action involves disrupting plant growth by mimicking natural plant hormones. The herbicide is known for its effectiveness against tough-to-kill weeds, but it has also been associated with some controversies due to its potential to drift and cause damage to non-target plants.
作用機序
Dicamba functions as a synthetic auxin, which means that it mimics the natural plant hormone indole-3-acetic acid (IAA). It binds to specific receptors in the plant cell, triggering a series of events that lead to uncontrolled cell growth and ultimately, plant death.
Biochemical and Physiological Effects:
Dicamba affects plant growth by disrupting the normal hormone balance and causing abnormal cell division. The herbicide causes the plants to grow uncontrollably, leading to abnormal stem elongation, leaf curling, and wilting. These effects are caused by the herbicide's ability to alter the expression of specific genes involved in plant growth and development.
実験室実験の利点と制限
Dicamba has been widely used in laboratory experiments due to its potent herbicidal properties and its ability to selectively kill weeds. However, the herbicide is known to be volatile and can drift easily, making it difficult to control its application in field experiments. Additionally, Dicamba has been associated with some controversies due to its potential to cause damage to non-target plants.
将来の方向性
There are several future directions for research on Dicamba. One area of focus is the development of new formulations that reduce the risk of drift and minimize the impact on non-target plants. Another area of research is the investigation of the herbicide's potential for weed resistance management and the development of new strategies to combat herbicide-resistant weeds. Additionally, research on the impact of Dicamba on the environment and human health is needed to ensure the responsible use of the herbicide in agriculture.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its mechanism of action. It has been used in various research studies to investigate its efficacy against different weed species and to explore its potential for weed resistance management. Dicamba has also been used in studies to understand its impact on non-target plants and the environment.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-11-4-6-13(10-14(11)19)21-17(22)3-2-8-23-16-7-5-12(18)9-15(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBTFXCZXBLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4719414.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4719416.png)

![N-[2-(benzylthio)ethyl]methanesulfonamide](/img/structure/B4719438.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4719441.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)
![3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4719451.png)

![2-(4-methylphenyl)-5-[(2-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4719467.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4719475.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)
![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)
![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)
